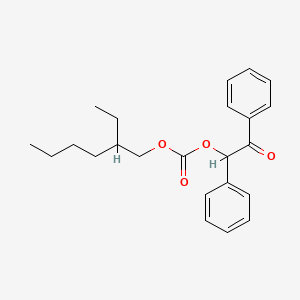
2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate
Beschreibung
2-Ethylhexyl-2-oxo-1,2-diphenylethylcarbonat ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre Eigenschaften bekannt ist. Aufgrund ihrer Stabilität und Reaktivität wird sie häufig in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt.
Eigenschaften
CAS-Nummer |
192227-42-2 |
|---|---|
Molekularformel |
C23H28O4 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
2-ethylhexyl (2-oxo-1,2-diphenylethyl) carbonate |
InChI |
InChI=1S/C23H28O4/c1-3-5-12-18(4-2)17-26-23(25)27-22(20-15-10-7-11-16-20)21(24)19-13-8-6-9-14-19/h6-11,13-16,18,22H,3-5,12,17H2,1-2H3 |
InChI-Schlüssel |
IXCVLXVPDSHOLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Ethylhexyl-2-oxo-1,2-diphenylethylcarbonat erfolgt typischerweise durch Reaktion von 2-Ethylhexanol mit 2-Oxo-1,2-diphenylethylchlorformiat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, oft in Gegenwart einer Base wie Pyridin, um die während der Reaktion gebildete Salzsäure zu neutralisieren.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Produktion von 2-Ethylhexyl-2-oxo-1,2-diphenylethylcarbonat unter Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert. Diese Reaktoren ermöglichen eine präzise Kontrolle der Reaktionsbedingungen und gewährleisten eine hohe Ausbeute und Reinheit des Endprodukts.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl-2-oxo-1,2-diphenylethylcarbonat wird in verschiedenen wissenschaftlichen Forschungsbereichen verwendet:
Chemie: Als Reagenz in der organischen Synthese und Katalyse.
Biologie: In Studien, die sich mit Enzyminhibition und Proteinwechselwirkungen befassen.
Industrie: Wird bei der Herstellung von Polymeren, Beschichtungen und Weichmachern verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-Ethylhexyl-2-oxo-1,2-diphenylethylcarbonat beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle bindet und den Zugang des Substrats verhindert. Sie kann auch mit zellulären Rezeptoren interagieren und Signaltransduktionswege modulieren.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers, coatings, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Ethylhexyl-2-oxo-1,2-diphenylethylacetat
- 2-Ethylhexyl-2-oxo-1,2-diphenylethylether
- 2-Ethylhexyl-2-oxo-1,2-diphenylethylphosphat
Einzigartigkeit
2-Ethylhexyl-2-oxo-1,2-diphenylethylcarbonat zeichnet sich durch seine Carbonatfunktionelle Gruppe aus, die im Vergleich zu ähnlichen Verbindungen mit Acetat-, Ether- oder Phosphatgruppen eine einzigartige Reaktivität und Stabilität verleiht. Dies macht es besonders wertvoll in Anwendungen, die eine hohe thermische und chemische Stabilität erfordern.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


